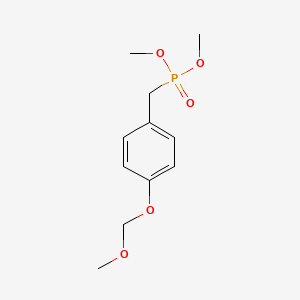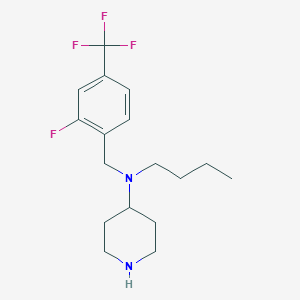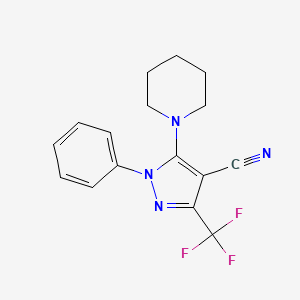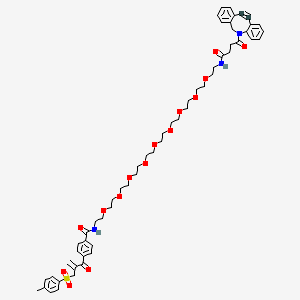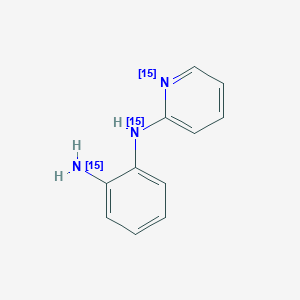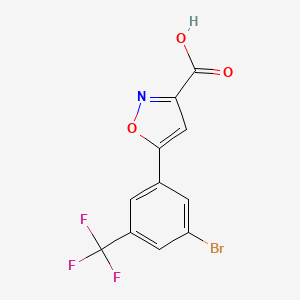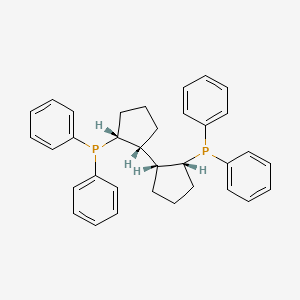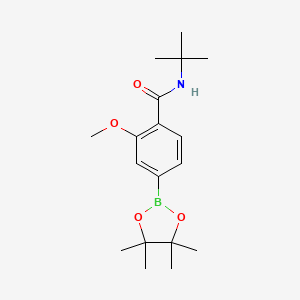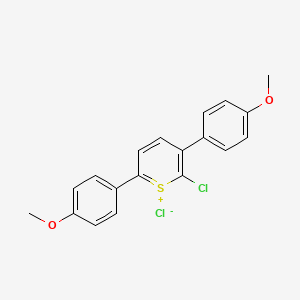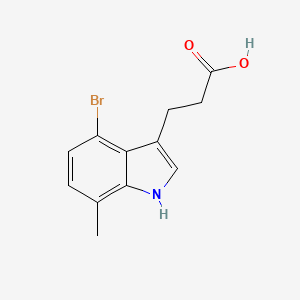
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their presence in many natural products and their significant pharmacological properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid typically involves the bromination of 4-bromo-3-nitrotoluene followed by a series of reactions including the Bartoli reaction using isopropenylmagnesium bromide . This process yields 7-bromo-4-(bromomethyl)-2-methylindole, which is then further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the indole ring’s high reactivity, it readily participates in electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens (e.g., bromine), alkyl halides, and acyl chlorides.
Oxidation and Reduction: Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically yields halogenated indole derivatives, while alkylation and acylation produce alkylated and acylated indole compounds, respectively .
科学研究应用
3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
- 3-(4-Bromophenyl)propanoic Acid
- 3-Bromopropionic Acid
- Indole-3-acetic Acid
Comparison: 3-(4-Bromo-7-methyl-3-indolyl)propanoic Acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for
属性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC 名称 |
3-(4-bromo-7-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-2-4-9(13)11-8(3-5-10(15)16)6-14-12(7)11/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
InChI 键 |
SBHBQURSMPUPOA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


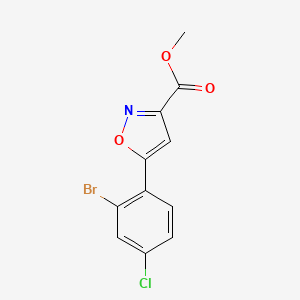
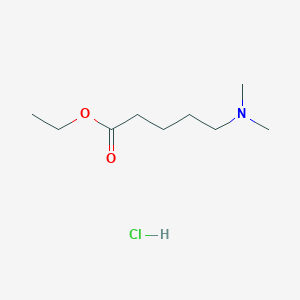
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
